molecular formula C7H12O7 B7983643 Methyl-o-D-galacturonate

Methyl-o-D-galacturonate

Cat. No.: B7983643
M. Wt: 208.17 g/mol
InChI Key: UNSKAUSCLTVFGO-KCDKBNATSA-N
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Description

Methyl-o-D-galacturonate is a methyl ester derivative of D-galacturonic acid, a key constituent of pectin, which is a naturally occurring polymer in plant cell walls. This compound is significant in various biochemical and industrial processes due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl-o-D-galacturonate can be synthesized through the esterification of D-galacturonic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of large-scale reactors where D-galacturonic acid, derived from pectin-rich agricultural residues, is reacted with methanol. The process is optimized for high yield and purity, often involving steps such as distillation and crystallization to isolate the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of galactaric acid or galactonic acid.

    Reduction: Formation of methyl-o-D-galactitol.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Microbial Metabolism

Fermentation Pathways
Methyl-o-D-galacturonate is significant in microbial fermentation processes. Research has highlighted a novel D-galacturonate fermentation pathway in Lactobacillus species, which enables the conversion of pectin-rich substrates into valuable products like ethanol and lactate. This metabolic pathway is advantageous for the bioconversion of agricultural residues, such as apple pomace and citrus peel, into biofuels and other chemicals .

Anaerobic Fermentation
Studies have shown that under anaerobic conditions, mixed microbial cultures can effectively ferment D-galacturonate into acetate, providing insights into optimizing fermentation processes for converting pectin-rich feedstocks. This research establishes a baseline for understanding how different microbial populations interact with D-galacturonate in anaerobic environments .

Synthesis of Surfactants

This compound has been explored for its potential in synthesizing new surfactants. A study reported the catalytic synthesis of alkyl uronates, including this compound derivatives, which exhibit unique solubility and surface-active properties. These compounds show promise as non-ionic surfactants with lower critical micelle concentrations (CMC) compared to traditional surfactants, making them suitable for various applications in the cosmetic and pharmaceutical industries .

Compound Krafft Temperature (°C) Critical Micelle Concentration (mM)
This compound31 ± 0.96.9 ± 0.4
Octyl α-mannosideN/A10.9
Octyl β-galactosideN/A31.7

Food Industry Applications

Pectin Derivatives
this compound is closely related to pectin, a polysaccharide commonly used as a gelling agent in food products. The methyl esterification of galacturonic acid enhances its gelling properties, making it valuable in the production of jams, jellies, and fruit preserves. The ability to modify the degree of esterification allows for tailored textural properties in food formulations .

Functional Properties
The functional properties of methylated pectins derived from this compound have been studied extensively. These compounds demonstrate emulsifying and stabilizing capabilities, which are beneficial in developing low-fat and reduced-calorie food products .

Biochemical Research

Enzyme Substrates
this compound serves as a substrate for various enzymes involved in pectin degradation, such as pectin lyases. These enzymes are crucial for understanding plant cell wall metabolism and have implications in agricultural biotechnology and food processing .

Case Studies

  • Microbial Conversion Efficiency
    A study investigated the efficiency of different microbial strains in converting D-galacturonate to acetate under anaerobic conditions. The results indicated that specific strains exhibited higher conversion rates, suggesting potential applications in bioreactor designs for waste treatment systems.
  • Surfactant Performance Analysis
    Research comparing the performance of this compound-derived surfactants with conventional surfactants demonstrated superior emulsification properties at lower concentrations, highlighting their potential use in environmentally friendly cleaning products.

Mechanism of Action

The mechanism of action of methyl-o-D-galacturonate involves its interaction with specific enzymes that catalyze its conversion to other biologically active compounds. For instance, in microbial fermentation, enzymes such as uronate dehydrogenase and galacturonate isomerase play crucial roles in its metabolism, leading to the production of valuable fermentation products like ethanol and lactate .

Comparison with Similar Compounds

    D-galacturonic acid: The parent compound from which methyl-o-D-galacturonate is derived.

    Galactaric acid: An oxidized form of D-galacturonic acid.

    Methyl-D-glucuronate: A similar methyl ester derived from D-glucuronic acid.

Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological properties compared to its parent compound and other similar esters. Its ability to undergo a variety of chemical transformations makes it a versatile intermediate in both synthetic and biological processes.

Biological Activity

Methyl-o-D-galacturonate (MOG) is a methyl ester derivative of D-galacturonic acid, a key component of pectin found in plant cell walls. This compound has garnered attention for its various biological activities and potential applications in food, nutrition, and pharmaceuticals. This article explores the biological activity of MOG through a detailed analysis of its metabolic pathways, effects on human health, and potential applications, supported by relevant research findings and data.

1. Metabolic Pathways

MOG is primarily derived from pectin, which consists largely of D-galacturonic acid units. The metabolism of D-galacturonate has been studied extensively, particularly in microorganisms such as Lactobacillus species.

  • Fermentation Pathways :
    • In Lactobacillus suebicus, MOG can be fermented anaerobically to produce lactate and acetate through a novel metabolic pathway that bypasses traditional oxidative routes. This pathway is characterized by the conversion of D-galacturonate to pyruvate via an isomerase pathway, yielding ATP through substrate-level phosphorylation .
    • Other pathways include oxidative degradation to α-ketoglutarate and CO2, which is prevalent in certain prokaryotic species .

2. Biological Activities

MOG exhibits several biological activities that are beneficial for human health:

  • Antioxidant Properties : Research indicates that MOG can scavenge free radicals, contributing to its potential role as an antioxidant agent . This property is crucial in reducing oxidative stress, which is linked to various chronic diseases.
  • Immunomodulatory Effects : Studies have shown that MOG can influence immune responses by modulating T-helper cell populations. Low degrees of methyl-esterified pectins enhance the frequency of Th1 and Th2 cells in mice, suggesting a role in immune system regulation .
  • Prebiotic Effects : MOG may serve as a prebiotic, promoting beneficial gut microbiota. The fermentation products from MOG metabolism, such as short-chain fatty acids (SCFAs), can positively impact gut health and overall metabolism .

3. Application in Food and Nutrition

MOG's properties make it a valuable ingredient in food science:

  • Functional Food Ingredient : As a soluble fiber, MOG can improve gut health and enhance the texture of food products. Its ability to gel and thicken makes it suitable for use in various food formulations.
  • Nutraceutical Potential : Given its antioxidant and immunomodulatory effects, MOG could be developed into nutraceuticals aimed at improving health outcomes related to inflammation and oxidative stress .

4. Case Studies and Research Findings

Several studies have investigated the biological activity of MOG:

StudyFocusFindings
Zajic (1959)MetabolismIdentified oxidative pathways for D-galacturonate conversion in Pseudomonas species .
Marzo et al. (2019)FermentationDemonstrated the fermentation capabilities of Lactobacillus suebicus on D-galacturonate .
Kuorelahti et al. (2005)Pathway AnalysisExplored fungal pathways converting D-galacturonate to pyruvate with NAD(P)H investment .
ResearchGate StudyImmunomodulationFound increased Th cell populations with low DM pectins containing nonesterified GalA residues .

5.

This compound is a compound with significant biological activity stemming from its role as a derivative of D-galacturonic acid in pectin. Its metabolic pathways reveal potential for fermentation applications, while its antioxidant and immunomodulatory properties highlight its relevance in health and nutrition. Ongoing research into MOG's effects on gut health and immune function may pave the way for new functional foods and nutraceuticals.

Properties

IUPAC Name

methyl (2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O7/c1-14-7(13)6(12)5(11)4(10)3(9)2-8/h2-6,9-12H,1H3/t3-,4+,5+,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSKAUSCLTVFGO-KCDKBNATSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(C(C=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16048-08-1
Record name Methyl-o-D-galacturonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016048081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL-O-D-GALACTURONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X890382180
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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